molecular formula C24H29N3O5 B2949004 N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-66-0

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2949004
CAS RN: 892263-66-0
M. Wt: 439.512
InChI Key: GUQHFSIHXYLSEF-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, N-(3,4-dimethoxyphenethyl)acetamide has a density of 1.067g/cm3, a boiling point of 408.4ºC at 760 mmHg, and a flash point of 200.8ºC .

Scientific Research Applications

Antihypertensive Agents

Quinazoline derivatives like prazosin and doxazosin are known for their application as antihypertensive agents. They are used to treat conditions such as benign prostatic hyperplasia and post-traumatic stress disorder .

Antitumor Activity

Some quinazoline derivatives have been approved for clinical use as antitumor agents. Erlotinib and gefitinib are examples of such compounds used in treating lung and pancreatic tumors .

Antimicrobial Properties

Research has shown that various quinazolinone derivatives exhibit promising antimicrobial properties. The structure-activity relationships (SAR) of these compounds are actively investigated for their potential use in combating microbial infections .

Anti-Tuberculosis Agents

Quinazoline derivatives have been identified as potential therapeutic agents in anti-tuberculosis drug development. They target vital physiological functions in Mycobacterium tuberculosis .

Synthesis of Diverse Pyrimidine Derivatives

α-Aminoamidines, which are related to quinazoline derivatives, are used for synthesizing a diverse family of pyrimidine ring derivatives. This synthesis is significant for developing new pharmaceuticals .

Potential Therapeutic Agents in Neurodegenerative Diseases

Quinazoline derivatives are being explored as potential therapeutic agents in treating neurodegenerative diseases due to their wide range of biological properties .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, N-(3,4-dimethoxyphenethyl)acetamide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-4-5-6-13-27-23(29)18-9-8-17(15-19(18)26-24(27)30)22(28)25-12-11-16-7-10-20(31-2)21(14-16)32-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQHFSIHXYLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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